N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-7-12(17-20-10)9-16-15(19)13-8-14(21-18-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVORLAZQYDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves the following steps:
Formation of the isoxazole ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of nitrile oxides with alkenes or alkynes.
Introduction of substituents: The methyl and phenyl groups are introduced through substitution reactions. Common reagents for these reactions include methyl iodide and phenylboronic acid.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the isoxazole derivative with an amine in the presence of coupling agents such as EDCI or DCC.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced technologies.
Chemical Reactions Analysis
N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced with other substituents using appropriate nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1. Anticancer Activity
Research has indicated that compounds containing isoxazole moieties exhibit promising anticancer properties. A study demonstrated that N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
2. Antimicrobial Properties
The compound has also shown significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
3. Anti-inflammatory Effects
In vitro studies have revealed that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. The compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Case Studies
Case Study 1: Anticancer Activity in Vivo
A recent study investigated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, with minimal side effects noted during the treatment period. Histological analysis revealed decreased proliferation markers in treated tumors, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial effects of this compound were evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed potent activity with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment for resistant infections .
Mechanism of Action
The mechanism of action of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Isoxazole carboxamides are a prolific class of bioactive molecules. Below is a detailed comparison of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide with structurally or functionally related derivatives:
Structural Analogs
Key Observations :
- Backbone Variations : The primary compound’s bis-isoxazole structure contrasts with ML327’s nicotinamide-pendant design and nitrophenyl-substituted analogs .
- Synthetic Routes : Carboxamide bond formation typically employs coupling agents (e.g., HBTU) or acid chlorides, with yields influenced by steric hindrance from substituents .
Key Observations :
- Antibacterial vs. Anticancer : Sulfonamide-linked isoxazoles (e.g., 8a-c) target bacterial folate pathways, while ML327 and mitochondrial modulators (e.g., compound 63) exhibit eukaryotic activity .
Physicochemical and Spectroscopic Properties
Key Observations :
Biological Activity
N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Isoxazole Ring : The initial step often includes the synthesis of isoxazole derivatives through the reaction of hydroxylamine with appropriate carbonyl compounds.
- Methylation : The introduction of a methyl group at the 5-position of the isoxazole ring can be achieved using methylating agents.
- Amidation : The final step involves the reaction of the isoxazole derivative with suitable carboxylic acids or their derivatives to form the amide bond, yielding the target compound.
Inhibition Studies
Recent studies have evaluated the compound's activity against various biological targets:
- Carbonic Anhydrase Inhibition : A series of derivatives related to this compound were tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms. The results indicated that while most compounds exhibited weak inhibitory activity, some showed modest inhibition against hCA I, suggesting potential for further development as selective inhibitors .
- Antimicrobial Activity : Research has demonstrated that isoxazole derivatives possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating their potential as anti-TB agents. This activity is attributed to their ability to inhibit bacterial growth through various mechanisms, including interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound | Activity (IC50 μM) | Notes |
|---|---|---|
| Compound 1 | 96.0 | Weak inhibitor against hCA I |
| Compound 2 | 87.8 | Modest inhibition observed |
| Compound 3 | n.d. | Further modifications needed |
The SAR studies indicate that small changes in the chemical structure can significantly impact biological activity, emphasizing the importance of strategic modifications during drug design .
Case Study 1: Antituberculosis Activity
In a study focusing on new antituberculosis agents, derivatives of this compound were evaluated for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results highlighted several compounds with promising activity, paving the way for future drug development efforts aimed at tackling multidrug-resistant TB strains .
Case Study 2: Corrosion Inhibition
Interestingly, this compound has also been studied for its corrosion inhibition properties in acidic media. A synergistic effect was observed when combined with iodide ions, demonstrating its utility beyond medicinal applications. This highlights its versatility and potential in industrial applications .
Q & A
Basic: How can researchers optimize the synthetic yield of N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide?
Methodological Answer:
The synthesis of isoxazole carboxamides typically involves coupling reactions between carboxylic acid derivatives and amines. For example, describes a general procedure using 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid and aniline derivatives in DMSO, achieving low yields (e.g., 18% for a related compound). To improve yields:
- Purification: Use column chromatography with gradients of ethyl acetate/hexane or employ recrystallization from ethanol/water mixtures .
- Reagent Ratios: Optimize stoichiometric ratios of reactants (e.g., 1:1 molar ratio of acid to amine) and consider activating agents like HATU or EDCI for carboxamide formation.
- Temperature Control: Maintain reaction temperatures below 30°C during sensitive steps (e.g., addition of phenyl chloroformate in dichloromethane) to prevent side reactions .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C17H13ClFN2O3: 347.0593) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, as demonstrated in for small-molecule crystallography.
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
Based on structurally similar compounds ( ):
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- First Aid:
- Skin Contact: Wash immediately with soap/water.
- Eye Exposure: Rinse with water for ≥15 minutes.
- Ingestion: Seek medical attention; do not induce vomiting.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.
Advanced: How can researchers design experiments to evaluate the mitochondrial effects of this compound?
Methodological Answer:
outlines a mitochondrial assay protocol:
Mitochondrial Isolation:
- Extract mitochondria from C57BL/6 mouse livers via differential centrifugation in sucrose-Tris buffer (pH 7.4) .
Functional Assays:
- Measure oxygen consumption using a Clark electrode.
- Assess membrane potential with Rhodamine 123 (Rh123) fluorescence.
Dosage: Test compound concentrations in 1% DMSO (v/v) to avoid solvent toxicity.
Controls: Include FCCP (uncoupler) and cyclosporine A (permeability transition inhibitor).
Advanced: How can computational modeling predict solubility and stability issues for this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD): Simulate interactions with water molecules to evaluate hygroscopicity.
- Validation: Compare predicted solubility with experimental data from HPLC or gravimetric analysis.
Advanced: How can crystallography resolve contradictions in structural data from NMR and mass spectrometry?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (e.g., with Mo-Kα radiation) and refine structures using SHELXL .
- Validation:
- Software: Employ ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?
Methodological Answer:
- Synthesis Consistency:
- Monitor reaction progress via TLC or LC-MS.
- Standardize purification protocols (e.g., identical column dimensions for chromatography).
- Biological Replicates:
- Quality Control: Characterize each batch with NMR, HPLC (>95% purity), and HRMS.
Advanced: How can researchers leverage structure-activity relationships (SAR) to optimize this compound’s efficacy?
Methodological Answer:
- Modify Substituents:
- Assay Design:
- Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
